![molecular formula C20H16N2O3S B13370004 N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide](/img/structure/B13370004.png)
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide is a complex organic compound that features a benzoxazole ring fused with a benzyl group and a thiophene carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzoxazole ring through the cyclization of an o-aminophenol with a carboxylic acid derivative. This intermediate is then reacted with a benzyl halide to introduce the benzyl group. Finally, the thiophene carboxamide moiety is introduced through an amide coupling reaction using a thiophene carboxylic acid and an appropriate coupling reagent .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzoxazole ring can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The thiophene carboxamide moiety can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide: Similar structure but with a naphthamide moiety instead of thiophene carboxamide.
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide: Contains a nitrobenzamide group instead of thiophene carboxamide.
N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea: Features a thiazole ring instead of benzoxazole.
Uniqueness
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide is unique due to the combination of the benzoxazole ring and thiophene carboxamide moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C20H16N2O3S |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-[[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H16N2O3S/c1-24-15-8-9-17-16(11-15)22-20(25-17)14-6-4-13(5-7-14)12-21-19(23)18-3-2-10-26-18/h2-11H,12H2,1H3,(H,21,23) |
InChI-Schlüssel |
GIZOGSBYNVZTMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CNC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13369925.png)
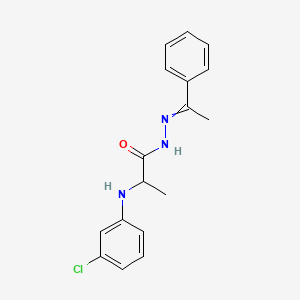
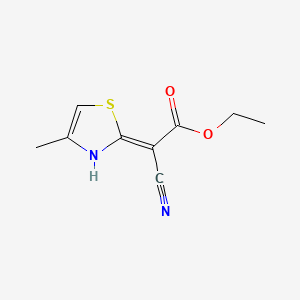
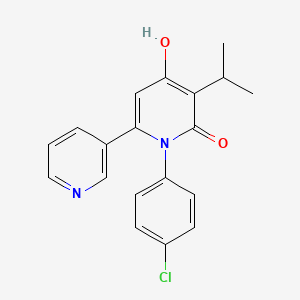
![Methyl 2-({2-[4-(methoxycarbonyl)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate](/img/structure/B13369958.png)
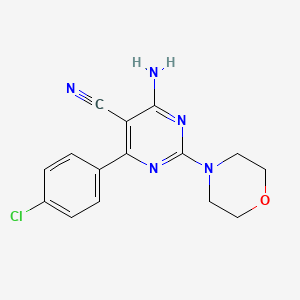
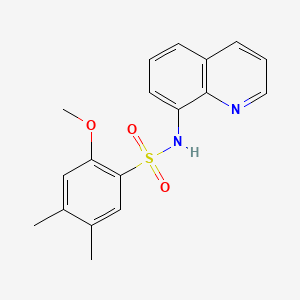
![6-{4-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369966.png)
![N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369968.png)
![6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369972.png)
![N-[4-(benzyloxy)phenyl]-4-(2-methylbenzoyl)-1-piperazinecarboxamide](/img/structure/B13369976.png)

![1-[4-(difluoromethoxy)phenyl]-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369984.png)
![3-(1-Benzofuran-2-yl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369994.png)
